molecular formula C18H17N3O B2504144 (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one CAS No. 1904636-57-2

(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one

Cat. No.: B2504144
CAS No.: 1904636-57-2
M. Wt: 291.354
InChI Key: JSJAEUBHVXLYDZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one features a bicyclic (5R,8S)-epiminocyclohepta[d]pyrimidine core conjugated to an (E)-configured propenone group bearing a phenyl substituent. The compound’s phenylpropenoid-like structure aligns with bioactive molecules studied for anti-inflammatory and antibacterial properties .

Properties

IUPAC Name

(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJAEUBHVXLYDZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ritlecitinib, are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.

Biochemical Pathways

The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases.

Biological Activity

The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of various chalcone derivatives, including compounds similar to the one . Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and others.

Key Findings:

  • Cytotoxic Effects : In vitro studies demonstrated that derivatives of chalcones possess high cytotoxic activity against MCF-7 cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen .
  • Mechanism of Action : The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . Studies indicate that certain structural motifs within chalcones can enhance antibacterial activity against various strains.

Research Insights:

  • Inhibition of Bacterial Growth : Compounds structurally related to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one have shown promising results against Gram-positive and Gram-negative bacteria .
  • Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-710
AntibacterialE. coli25
AntibacterialS. aureus15

Case Studies

  • Case Study 1 : A study involving a series of chalcone derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for traditional treatments. The study emphasized structural modifications leading to enhanced activity .
  • Case Study 2 : Another investigation focused on the antibacterial properties of a related compound demonstrated effective inhibition against S. aureus and E. coli with minimal cytotoxicity to human cell lines .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Potential Biological Impact
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one (Target) Not explicitly stated ~370–375* (E)-propenone, phenyl Anti-inflammatory/antibacterial activity (phenylpropenoid-like)
3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-...propan-1-one C₁₆H₁₄ClFN₃O 370.45 Propanone (saturated chain), 2-Cl-6-F-phenyl Enhanced stability/binding (electron-withdrawing groups)
rel-(5R,8S)-N-(3-methylphenyl)-...carboxamide C₂₃H₂₂N₄O 370.45 Carboxamide, 3-methylphenyl Improved solubility; potential for altered metabolic stability
1-[rel-(5R,8S)-...]-2-(3-methoxyphenyl)ethan-1-one Not explicitly stated ~375 Methoxyphenyl, ethanone Increased solubility (electron-donating methoxy group)

*Estimated based on analogs.

Key Observations

Substituent Effects :

  • Halogenation : The 2-chloro-6-fluorophenyl analog () introduces electron-withdrawing groups, which may enhance binding affinity to hydrophobic pockets in target proteins .
  • Methoxy Group : The methoxyphenyl derivative () likely improves aqueous solubility due to the electron-donating methoxy group, a common strategy in drug design .

Functional Group Variations: Propenone vs. Propanone: The (E)-propenone in the target compound introduces rigidity and planar geometry, which may optimize π-π stacking interactions compared to the flexible propanone chain in the halogenated analog . Carboxamide vs.

Stereochemical Considerations :
The (5R,8S) configuration is conserved across analogs, as confirmed by crystallographic methods like SHELXL (). This stereospecificity is critical for maintaining target engagement, as epimerization could abolish activity .

Research Findings and Implications

  • Biological Activity: The phenylpropenoid scaffold in the target compound is associated with anti-inflammatory and antibacterial effects, as seen in Populus bud extracts (). Structural modifications (e.g., halogenation) in analogs may amplify these properties .
  • Physicochemical Properties: The carboxamide analog’s higher polarity () suggests utility in aqueous formulations, while the target compound’s (E)-propenone may favor solid-state stability via crystallographic packing .
  • Analytical Characterization : Techniques such as 2D-HPTLC () and SHELXL-based crystallography () are essential for resolving structural and stereochemical details, enabling precise comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.